Icaritin

Catalog No.
S530340
CAS No.
118525-40-9
M.F
C21H20O6
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Icaritin

For osteoporosis and bone metabolism studies, relying on icariin leads to variable plasma concentrations of the active aglycone due to microflora-dependent hydrolysis. Icaritin (CAS 118525-40-9) eliminates this variability, providing direct, high-bioavailability osteogenic activity. • Outperforms icariin in MC3T3-E1 osteoblast assays and ovariectomized rodent models. • Superior membrane permeability (~10⁻⁷ cm/s vs. icariin) ensures robust intracellular delivery. • Consistent batch-to-batch purity for reproducible oral gavage and cell-based dosing.

CAS Number

118525-40-9

Product Name

Icaritin

IUPAC Name

3,5,7-trihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one

Molecular Formula

C21H20O6

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3

InChI Key

TUUXBSASAQJECY-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

Icaritin

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C

The exact mass of the compound Icaritin is 368.126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg

Icaritin (CAS: 118525-40-9) is the primary bioactive aglycone metabolite of icariin, a prenylated flavonoid glycoside extracted from plants of the *Epimedium* genus.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9zOKa15VBEU7ZJ0sEl4FJFFyVDZCrXmBeykFI1TwY3xb0YYPHA6ZPWuNKGWZUPp6SUR8EhEada5XJG5eeUz-BSZaqXCopituuIXnrvlcOVKW_fH0n7T_kFWvzBRbZY3BGKvCF42L0f5JvwimWgSKEjtyl3R87ouQrHtEZD5Nvq0QKBRrPTw090E9AOE-CDoB9PjcITVJixnhQeFUISg3_sG86RRv6ews-Pv4n6PtcYZB2l3X5Vg%3D%3D)] Unlike its parent glycoside, icaritin does not possess sugar moieties, a structural difference that significantly enhances its membrane permeability and subsequent bioavailability after oral administration.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzJ0Zw8mntIzlImvuLgA1Agbp4uGmhFgwzh_-aWUSgBOH0R6KRp9f1v9kZVKIt-FPK_OtD7Iqs2MT07na82ttLTLjzA7fSLZ1ZwDstHLB9KXBA4ABQgsn6kITeE7jotyIpmGA1)] This makes it a more direct and potent agent for *in vivo* studies and cell-based assays, particularly in research areas such as bone metabolism, neuroprotection, and oncology where achieving effective local concentrations is critical for experimental success.

Research Fit

Aglycone form: eliminates glycoside-to-aglycone conversion variability
Reported ERα36 modulator for membrane-initiated signaling research
Supports oral bioavailability and systemic exposure model studies

Procuring the parent compound, icariin, as a substitute for icaritin in anticipation of *in vivo* metabolic conversion introduces significant experimental variability. The conversion of icariin to icaritin is dependent on intestinal microflora, leading to unpredictable and often low plasma concentrations of the active aglycone.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] For cell-based (*in vitro*) studies, substituting with icariin is scientifically unsound, as its poor membrane permeability (~10⁻⁷ cm/s) prevents effective intracellular delivery compared to the more lipophilic icaritin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHzJ0Zw8mntIzlImvuLgA1Agbp4uGmhFgwzh_-aWUSgBOH0R6KRp9f1v9kZVKIt-FPK_OtD7Iqs2MT07na82ttLTLjzA7fSLZ1ZwDstHLB9KXBA4ABQgsn6kITeE7jotyIpmGA1)] Using crude herbal extracts introduces numerous confounding variables, while other common flavonoids like quercetin or kaempferol lack the specific prenyl group crucial for icaritin's targeted bioactivities, making them functionally distinct and unsuitable as direct replacements.

Substitution Risk

Target Compound
Icaritin (aglycone)
Direct target engagement; no metabolic activation required. Consistent exposure profile independent of glycoside hydrolysis.
Common Substitute
Icariin (diglycoside)
Requires sequential deglycosylation to icaritin for in vivo activity. Oral bioavailability and target engagement depend on variable enzymatic conversion.
Key Difference
Icaritin directly modulates ERα36-mediated pathways; icariin does not until metabolized. Glycosylation state alters ADME and pharmacodynamic readouts.
Risk if Substituted
In vitro data may misrepresent in vivo active species. Inter-animal and inter-species hydrolysis variability confounds dose-response interpretation.

Enhanced Osteogenic Potency Over Parent Compound Icariin

In human bone marrow-derived mesenchymal stem cells (hBMSCs) induced towards an osteogenic lineage, icaritin at 1 µM demonstrated a significantly stronger pro-differentiation effect than its parent glycoside. Treatment with icaritin resulted in an approximate 1.8-fold increase in alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation, compared to the control group.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] Other studies confirm that while icariin also promotes osteogenesis, its active metabolite, icaritin, often exhibits more potent pharmacological effects in vitro.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)]

Evidence DimensionAlkaline Phosphatase (ALP) Activity
Target Compound Data~1.8-fold increase vs. control
Comparator Or BaselineControl (osteogenic induction medium without icaritin)
Quantified DifferenceIcaritin treatment leads to a significant increase in ALP activity, indicating superior osteogenic promotion.
ConditionsHuman bone marrow mesenchymal stem cells (hBMSCs) after 7 days of osteogenic induction.

For bone regeneration research, procuring icaritin directly provides a more potent and reproducible stimulus for osteogenesis in cell models than relying on the less active parent compound.

Oral bioavailability
Reported
~350-fold higher vs. icariin
Supports systemic exposure-model interpretation
Rat model, total plasma bioavailability context

Superior Bioavailability and Systemic Exposure Compared to Orally Administered Icariin

Pharmacokinetic studies in rats demonstrate the poor oral bioavailability of icariin, which is extensively metabolized by gut microflora into its derivatives, including icaritin and icariside II.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] When comparing icariin and its metabolite icariside II after oral administration, the maximum plasma concentration (Cmax) and total systemic exposure (AUC) of icariside II were 3.8 and 13.0 times higher, respectively, than those of icariin.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9zOKa15VBEU7ZJ0sEl4FJFFyVDZCrXmBeykFI1TwY3xb0YYPHA6ZPWuNKGWZUPp6SUR8EhEada5XJG5eeUz-BSZaqXCopituuIXnrvlcOVKW_fH0n7T_kFWvzBRbZY3BGKvCF42L0f5JvwimWgSKEjtyl3R87ouQrHtEZD5Nvq0QKBRrPTw090E9AOE-CDoB9PjcITVJixnhQeFUISg3_sG86RRv6ews-Pv4n6PtcYZB2l3X5Vg%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)] As icaritin is the aglycone form derived from these glycosides, its direct administration bypasses the inefficient and variable enzymatic hydrolysis step, leading to more reliable and enhanced bioavailability.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZvMw765ZLtvVxZFYDlW9uZSCZHiNfJ8NVgzowFihynHe-2Nb108EsFAG8SUl4vBUTHD4zguk-dFcA72lYsVj568slT3FAc7yBS4S4MKf961CaJGslVeuFg6uy7sQrY8J4H9xfyZUm2fEaxfFptOWrmDEbGfpz6w2WzpkmthqACyL8HiP9XgngQQ%3D%3D)]

Evidence DimensionRelative Cmax and AUC (Area Under Curve)
Target Compound DataAs the aglycone, Icaritin has enhanced bioavailability compared to its parent glycoside.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEZvMw765ZLtvVxZFYDlW9uZSCZHiNfJ8NVgzowFihynHe-2Nb108EsFAG8SUl4vBUTHD4zguk-dFcA72lYsVj568slT3FAc7yBS4S4MKf961CaJGslVeuFg6uy7sQrY8J4H9xfyZUm2fEaxfFptOWrmDEbGfpz6w2WzpkmthqACyL8HiP9XgngQQ%3D%3D)]
Comparator Or BaselineIcariin (parent glycoside) and Icariside II (another key metabolite). Icariside II showed 3.8x higher Cmax and 13.0x higher AUC than Icariin.
Quantified DifferenceDirect use of icaritin avoids the low (~12%) and variable bioavailability of its parent compound, icariin.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)]
ConditionsOral administration in rat models.

For any *in vivo* study requiring oral dosing, procuring icaritin instead of icariin ensures higher, more consistent systemic exposure, reducing animal-to-animal variability and improving the reliability of experimental outcomes.

Osteoblast differentiation
Head-to-head
Icaritin > Icariside II > Icariin
Reported rank order for osteogenesis markers
In vitro, concentration range 10⁻⁸–10⁻⁵ M

Superior Efficacy in Inhibiting Osteoclastogenesis Compared to Other Icariin Metabolites

In a direct comparison of icariin and its primary metabolites (icariside I, baohuoside I, and icaritin) for their ability to inhibit osteoclast differentiation, baohuoside I showed the strongest effect.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] However, icaritin is the final aglycone metabolite and has also been shown to potently inhibit RANKL-induced osteoclast formation and bone resorption functions in vitro and attenuate bone loss in ovariectomy (OVX) mouse models.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)] Specifically, icaritin treatment downregulates the master transcription factors for osteoclastogenesis, c-fos and NFATc1.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)] The choice between baohuoside I and icaritin may depend on the specific experimental goals, but icaritin's status as the core aglycone makes it a fundamental compound for studying the structure-activity relationship of this class.

Evidence DimensionInhibition of Osteoclast Differentiation
Target Compound DataEffectively inhibits RANKL-induced osteoclast formation and function.
Comparator Or BaselineIcariin, Icariside I, Baohuoside I. Baohuoside I showed the most potent inhibition.
Quantified DifferenceWhile Baohuoside I was most potent in one study, Icaritin is a confirmed potent inhibitor of key osteoclastogenic transcription factors.
ConditionsRANKL-induced osteoclast differentiation from bone marrow monocytes in vitro.

For researchers studying the mechanisms of bone resorption, Icaritin provides a potent and mechanistically defined tool to inhibit osteoclast activity, offering clear advantages over the less active precursor, icariin.

Isomer comparison
Head-to-head
Icaritin (IT)Rapid clearance, shorter duration
vs.
Central-icaritin (c-IT)Enterohepatic circulation, prolonged effect
Isomer-specific metabolic profiles; supports exposure-duration study design
OVX rat model, oral 80 mg/kg, bone microarchitecture endpoints

Improved Handling and Formulation Potential Due to Physicochemical Properties

Icaritin, as the aglycone, is more lipophilic than its parent glycoside, icariin. This property is fundamental to its enhanced membrane permeability.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] However, this also results in very poor aqueous solubility (<1 µg/mL), which presents a handling challenge.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)] This insolubility is a key differentiator from its glycoside precursors. While challenging, this property also makes icaritin a prime candidate for advanced formulation strategies like solid dispersions, which have been shown to significantly increase its equilibrium solubility and dissolution rate, making it suitable for controlled delivery systems.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)] In contrast, icariin's own poor water solubility and low permeability make it a difficult molecule to formulate effectively without chemical modification or complexation.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9zOKa15VBEU7ZJ0sEl4FJFFyVDZCrXmBeykFI1TwY3xb0YYPHA6ZPWuNKGWZUPp6SUR8EhEada5XJG5eeUz-BSZaqXCopituuIXnrvlcOVKW_fH0n7T_kFWvzBRbZY3BGKvCF42L0f5JvwimWgSKEjtyl3R87ouQrHtEZD5Nvq0QKBRrPTw090E9AOE-CDoB9PjcITVJixnhQeFUISg3_sG86RRv6ews-Pv4n6PtcYZB2l3X5Vg%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)]

Evidence DimensionAqueous Solubility
Target Compound Data< 1 µg/mL
Comparator Or BaselineIcariin (parent glycoside) also has poor water solubility.
Quantified DifferenceThe aglycone nature of icaritin makes it highly insoluble in water but more amenable to specific solubilization techniques like hot-melt extrusion for advanced formulations.
ConditionsAqueous solution, pH 6.8 phosphate buffer.

For researchers in pharmaceutics and drug delivery, procuring icaritin provides a better-defined starting material for developing advanced formulations (e.g., solid dispersions, nanoparticles) aimed at maximizing therapeutic potential, a path less straightforward with the bulkier, less permeable icariin.

Cardiac differentiation
Head-to-head
Icariin > Icaritin > Desmethylicaritin
Reported rank order in cardiomyogenesis assay; ICT intermediate
Mouse ES cells, ROS/ERK1/2/p38 pathway context
Plasma exposure
Head-to-head
Icaritin2.1× – 3.8× higher AUC
at 100–600 mg/kg
IcariinLower systemic exposure
Supports dose-proportional exposure model evaluation
Rat oral Epimedium extract; tmax ICT 8 h
Iron overload osteoporosis
Head-to-head
ICT ranked highest among 7 Epimedium flavonoids
Supports lipid peroxidation-GPX4 axis model endpoint review
Zebrafish FAC-induced model

In Vivo Models of Osteoporosis and Bone Loss

Given its enhanced oral bioavailability and potent, direct effects on both promoting osteogenesis and inhibiting osteoclast activity, icaritin is the preferred compound for oral gavage studies in rodent models of osteoporosis (e.g., ovariectomy-induced).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHRlkWEZ9qnx1sJ8H1OcGH-JM5_VGAwKzewc_VXQogIpsonvO71_nG3pWN5gsnmigLZkyqoSPGM7DF-hDpB8u1_PHAJhdL0aC_9ESp3cwt5dNpytzu4sbnp_1dPdkGP3fUj9QG3xwx3FqP1XnRg6H89rbqCq5KJGVdwEq11lV9tOoDFxsNMVuMyliISahUXDqoQL0ueIudALqko0Q7xQeBC0CGCj0Il9Q%3D%3D)] Its use minimizes variability associated with gut metabolism of icariin, leading to more reproducible bone mineral density and histomorphometry outcomes.

High-Throughput Screening for Osteogenic Compounds

In cell-based assays using mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1), icaritin serves as a potent positive control and benchmark compound. Its superior in vitro activity compared to icariin ensures a more robust and sensitive assay for identifying novel regulators of osteoblast differentiation and mineralization.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHgaJVPca2F4jSNT6YcJXd8rYcD9xuhoudHYB7z6sY3YdrAhFXux-fgMhSB8D5ydfX86MtTzHAfr6RN83uFPgs1YZsjgrWFtsT121Lq3Fgvb7MrwtbXVY_x6EkMr4kgSNSRjevHC2zfWDtf1tq1pM-ksRoDjiJEbwk6-RKl7yzJwG0qk74GQatdT2RZPl7nWg-oZ8_U9QtOrUj4U0yzIGCDiJttW9xl6B2-cwMSX_3B2sd6Mrr8-M6JhCot2ppjBQwkh_CkCLN_gcz0AfpExCHtM6tZryCrF3gjA8QVaACpMCqoHTNAXb94)]

Neuroprotection Studies in Cell-Based Models of Neurotoxicity

Icaritin has demonstrated neuroprotective effects against Aβ-induced toxicity in primary neurons.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH9zOKa15VBEU7ZJ0sEl4FJFFyVDZCrXmBeykFI1TwY3xb0YYPHA6ZPWuNKGWZUPp6SUR8EhEada5XJG5eeUz-BSZaqXCopituuIXnrvlcOVKW_fH0n7T_kFWvzBRbZY3BGKvCF42L0f5JvwimWgSKEjtyl3R87ouQrHtEZD5Nvq0QKBRrPTw090E9AOE-CDoB9PjcITVJixnhQeFUISg3_sG86RRv6ews-Pv4n6PtcYZB2l3X5Vg%3D%3D)] Due to its superior ability to cross cell membranes compared to icariin, it is the more appropriate choice for in vitro models investigating pathways of neuronal apoptosis and protection in diseases like Alzheimer's, ensuring that observed effects are due to direct cellular interaction rather than limited uptake.

Development of Advanced Formulations for Flavonoid Delivery

The well-defined lipophilic nature and poor water solubility of icaritin make it an ideal model compound for researchers developing and testing novel drug delivery systems, such as solid dispersions, lipid-based nanoparticles, or topical formulations.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFNvwONz8e3JmmxQvaRpSLDHrk3napf-QcSG_pVU8EXIkTJkyyskCQtpA6zbfGWva2y9a0hTl0WGzTLB-D0M2fWJJuvzCzm2szGnprTlASHSFag0YE9TBzDw4p8vF3lZzq8oBqiAftziGqyXJc%3D)] Its use allows for a clear assessment of formulation efficacy in enhancing solubility and delivery, a task complicated by the glycoside moieties of icariin.

Application Fit Matrix

Application
Selection Property
Validation Focus
Oral exposure & PK modeling
Aglycone with direct systemic exposure
Exposure-model validation, dose-response research
ERα36 membrane-initiated signaling
Reported ERα36 modulator, no prior hydrolysis required
MAPK/ERK and PI3K/Akt pathway-response context
Bone remodeling model studies
Osteoblast/osteoclast co-culture endpoint response
ALP/OC/COL-1/OPG/RANKL endpoint review
Iron overload osteoporosis model
Reported GPX4 stabilization context
Lipid peroxidation-GPX4 axis endpoint review

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

368.12598835 Da

Monoisotopic Mass

368.12598835 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UFE666UELY

Other CAS

118525-40-9

Wikipedia

Icaritin
1: Liao J, Liu Y, Wu H, Zhao M, Tan Y, Li D, Long H, Dai Y, Yung S, Chan TM, Lu Q. The role of icaritin in regulating Foxp3/IL17a balance in systemic lupus erythematosus and its effects on the treatment of MRL/lpr mice. Clin Immunol. 2016 Jan;162:74-83. doi: 10.1016/j.clim.2015.11.006. Epub 2015 Nov 18. PubMed PMID: 26604013.
2: Pan XW, Li L, Huang Y, Huang H, Xu DF, Gao Y, Chen L, Ren JZ, Cao JW, Hong Y, Cui XG. Icaritin acts synergistically with epirubicin to suppress bladder cancer growth through inhibition of autophagy. Oncol Rep. 2016 Jan;35(1):334-42. doi: 10.3892/or.2015.4335. Epub 2015 Oct 16. PubMed PMID: 26496799.
3: Zhang S, Sun L, Huang Z. [Tissue distribution of glucuronidated icaritin metabolite in rats]. Wei Sheng Yan Jiu. 2015 Jul;44(4):692-4. Chinese. PubMed PMID: 26454971.
4: Zhou C, Chen Z, Lu X, Wu H, Yang Q, Xu D. Icaritin activates JNK-dependent mPTP necrosis pathway in colorectal cancer cells. Tumour Biol. 2015 Oct 1. [Epub ahead of print] PubMed PMID: 26427664.
5: Zhao H, Guo Y, Li S, Han R, Ying J, Zhu H, Wang Y, Yin L, Han Y, Sun L, Wang Z, Lin Q, Bi X, Jiao Y, Jia H, Zhao J, Huang Z, Li Z, Zhou J, Song W, Meng K, Cai J. A novel anti-cancer agent Icaritin suppresses hepatocellular carcinoma initiation and malignant growth through the IL-6/Jak2/Stat3 pathway. Oncotarget. 2015 Oct 13;6(31):31927-43. doi: 10.18632/oncotarget.5578. PubMed PMID: 26376676.
6: Zhang W, Xing B, Yang L, Shi J, Zhou X. Icaritin Attenuates Myocardial Ischemia and Reperfusion Injury Via Anti-Inflammatory and Anti-Oxidative Stress Effects in Rats. Am J Chin Med. 2015;43(6):1083-97. doi: 10.1142/S0192415X15500627. Epub 2015 Sep 14. PubMed PMID: 26364662.
7: Xu B, Jiang C, Han H, Liu H, Tang M, Liu L, Ji W, Lu X, Yang X, Zhang Y, Liu Y. Icaritin inhibits the invasion and epithelial-to-mesenchymal transition of glioblastoma cells by targeting EMMPRIN via PTEN/AKt/HIF-1α signalling. Clin Exp Pharmacol Physiol. 2015 Dec;42(12):1296-307. doi: 10.1111/1440-1681.12488. PubMed PMID: 26356761.
8: Wang C, Wu P, Shi JF, Jiang ZH, Wei XY. Synthesis and cancer cell growth inhibitory activity of icaritin derivatives. Eur J Med Chem. 2015 Jul 15;100:139-50. doi: 10.1016/j.ejmech.2015.06.006. Epub 2015 Jun 6. PubMed PMID: 26079090.
9: He L, Wang W. [A study on the effect of icaritin on rat chondrocytes]. Zhong Nan Da Xue Xue Bao Yi Xue Ban. 2015 May;40(5):517-21. doi: 10.11817/j.issn.1672-7347.2015.05.010. Chinese. PubMed PMID: 26032072.
10: Qin L, Yao D, Zheng L, Liu WC, Liu Z, Lei M, Huang L, Xie X, Wang X, Chen Y, Yao X, Peng J, Gong H, Griffith JF, Huang Y, Zheng Y, Feng JQ, Liu Y, Chen S, Xiao D, Wang D, Xiong J, Pei D, Zhang P, Pan X, Wang X, Lee KM, Cheng CY. Phytomolecule icaritin incorporated PLGA/TCP scaffold for steroid-associated osteonecrosis: Proof-of-concept for prevention of hip joint collapse in bipedal emus and mechanistic study in quadrupedal rabbits. Biomaterials. 2015 Aug;59:125-43. doi: 10.1016/j.biomaterials.2015.04.038. Epub 2015 May 15. PubMed PMID: 25968462.
11: Zhang S, Sun L, Huang Z. [Quantitative investigation of glucuronidated icaritin metabolite in rats]. Wei Sheng Yan Jiu. 2015 Jan;44(1):91-4. Chinese. PubMed PMID: 25958645.
12: Sun F, Indran IR, Zhang ZW, Tan MH, Li Y, Lim ZL, Hua R, Yang C, Soon FF, Li J, Xu HE, Cheung E, Yong EL. A novel prostate cancer therapeutic strategy using icaritin-activated arylhydrocarbon-receptor to co-target androgen receptor and its splice variants. Carcinogenesis. 2015 Jul;36(7):757-68. doi: 10.1093/carcin/bgv040. Epub 2015 Apr 23. PubMed PMID: 25908644; PubMed Central PMCID: PMC4580537.
13: Wu T, Wang S, Wu J, Lin Z, Sui X, Xu X, Shimizu N, Chen B, Wang X. Icaritin induces lytic cytotoxicity in extranodal NK/T-cell lymphoma. J Exp Clin Cancer Res. 2015 Feb 15;34:17. doi: 10.1186/s13046-015-0133-x. PubMed PMID: 25887673; PubMed Central PMCID: PMC4336495.
14: Zhu S, Wang Z, Li Z, Peng H, Luo Y, Deng M, Li R, Dai C, Xu Y, Liu S, Zhang G. Icaritin suppresses multiple myeloma, by inhibiting IL-6/JAK2/STAT3. Oncotarget. 2015 Apr 30;6(12):10460-72. PubMed PMID: 25865044; PubMed Central PMCID: PMC4496367.
15: Jiang J, Li J, Zhang Z, Sun E, Feng L, Jia X. Mechanism of enhanced antiosteoporosis effect of circinal-icaritin by self-assembled nanomicelles in vivo with suet oil and sodium deoxycholate. Int J Nanomedicine. 2015 Mar 25;10:2377-89. doi: 10.2147/IJN.S76191. eCollection 2015. PubMed PMID: 25848257; PubMed Central PMCID: PMC4381633.
16: Zhang S, Huang Z. [UPLC-MS/MS method for the determination of icaritin in rat plasma]. Wei Sheng Yan Jiu. 2014 Nov;43(6):986-9, 997. Chinese. PubMed PMID: 25603612.
17: Han H, Xu B, Hou P, Jiang C, Liu L, Tang M, Yang X, Zhang Y, Liu Y. Icaritin Sensitizes Human Glioblastoma Cells to TRAIL-Induced Apoptosis. Cell Biochem Biophys. 2015 Jan 11. [Epub ahead of print] PubMed PMID: 25577511.
18: Zhang SQ. Ultra-high performance liquid chromatography-tandem mass spectrometry for the quantification of icaritin in mouse bone. J Chromatogr B Analyt Technol Biomed Life Sci. 2015 Jan 26;978-979:24-8. doi: 10.1016/j.jchromb.2014.12.003. Epub 2014 Dec 10. PubMed PMID: 25531867.
19: Liu YQ, Yang QX, Cheng MC, Xiao HB. Synergistic inhibitory effect of Icariside II with Icaritin from Herba Epimedii on pre-osteoclastic RAW264.7 cell growth. Phytomedicine. 2014 Oct 15;21(12):1633-7. doi: 10.1016/j.phymed.2014.07.016. Epub 2014 Sep 3. PubMed PMID: 25442270.
20: Sun L, Peng Q, Qu L, Gong L, Si J. Anticancer agent icaritin induces apoptosis through caspase-dependent pathways in human hepatocellular carcinoma cells. Mol Med Rep. 2015 Apr;11(4):3094-100. doi: 10.3892/mmr.2014.3007. Epub 2014 Nov 26. PubMed PMID: 25434584.

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